(Z)-isopropyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
“(Z)-Isopropyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core, a 3-oxo group, and an isopropyl ester-linked acetate moiety at the 6-position. The (Z)-configuration of the benzylidene double bond is critical for its stereochemical and biological properties. This compound belongs to a class of molecules studied for their structural similarity to triphenylethylene derivatives, which are known for estrogenic and anti-estrogenic activities . Its design leverages modular substitutions on the benzylidene and ester groups to modulate physicochemical and pharmacological properties.
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-20(22)12-24-16-7-8-17-18(11-16)26-19(21(17)23)10-15-6-4-5-14(3)9-15/h4-11,13H,12H2,1-3H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUTVBORJGBBSR-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-isopropyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound that belongs to the class of organic esters and features a complex structure that includes a benzofuran moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly regarding its interactions with various biochemical pathways and targets.
Chemical Structure and Properties
- Molecular Formula : C21H20O5
- Molecular Weight : 352.386 g/mol
- IUPAC Name : Propan-2-yl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
The compound is characterized by the presence of an ester functional group and a benzofuran structure, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties.
The biological activity of this compound primarily involves the inhibition of specific enzymes and modulation of metabolic pathways:
- Target Enzymes : The compound has been shown to interact with tyrosinase, an enzyme involved in melanin production. This interaction suggests potential applications in skin whitening agents by reducing melanin synthesis.
- Biochemical Pathways : The compound affects the melanogenesis pathway, leading to decreased melanin production under certain conditions, especially in the presence of UV light which typically stimulates melanin production.
Antioxidant Activity
Research indicates that compounds with benzofuran structures often exhibit significant antioxidant activity. This is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity can be quantitatively assessed using various assays like DPPH and ABTS.
Antimicrobial Activity
Studies have suggested that similar benzofuran derivatives possess antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of vital metabolic processes.
Case Studies and Research Findings
- Tyrosinase Inhibition : A study exploring the inhibitory effects of benzofuran derivatives on tyrosinase activity demonstrated that modifications in the benzofuran structure could enhance inhibitory potency. The presence of methyl groups was found to significantly affect the binding affinity to the enzyme active site.
- Antifungal Efficacy : Another investigation into antifungal activity revealed that redox-active compounds targeting cellular antioxidation systems could effectively control fungal pathogens. This highlights the potential use of this compound in developing antifungal agents.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of benzofuran derivatives with variations in the benzylidene substituent and ester groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Property Comparison of (Z)-Isopropyl 2-((2-(3-Methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate and Analogs
*Estimated based on structural similarity to methyl analogs.
†Predicted using analogous substitution trends (e.g., isopropyl esters increase lipophilicity vs. methyl).
‡Inferred from fluorine’s electronegativity and substituent effects.
Key Findings:
Substituent Effects on Lipophilicity and Bioactivity: The 3-methylbenzylidene group in the target compound contributes to moderate lipophilicity (XLogP3 ~4.1), favoring membrane permeability. 2,5-Dimethoxyphenyl substitution (XLogP3 = 3.4) introduces electron-donating methoxy groups, which may stabilize charge-transfer interactions in receptor binding .
Ester Group Modulation :
- Replacing methyl with isopropyl (target compound vs. ) increases steric bulk and lipophilicity, likely prolonging metabolic stability and tissue retention.
Biological Relevance :
- Compounds with triphenylethylene-like frameworks (e.g., benzylidene-benzofurans) are historically linked to estrogen receptor modulation . The target compound’s 3-methylbenzylidene group may mimic hydrophobic interactions observed in anti-estrogenic agents like tamoxifen analogs.
Chromene Integration :
- The chromene-containing analog demonstrates extended π-conjugation, which could enable applications in photodynamic therapy or fluorescence-based imaging.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
